molecular formula C17H14ClN3O5S2 B2372334 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide CAS No. 899976-82-0

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide

Cat. No. B2372334
CAS RN: 899976-82-0
M. Wt: 439.89
InChI Key: UNCVZXBPWOKDOA-UHFFFAOYSA-N
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Description

The compound is an organic molecule with several functional groups, including a benzo[d][1,3]dioxol group, a thiadiazine group, and an acetamide group . These groups suggest that the compound may have interesting chemical properties and potential applications in various fields.


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of several heterocyclic rings. The benzo[d][1,3]dioxol group contains a fused six-membered benzene ring and a five-membered dioxole ring . The thiadiazine group is a six-membered ring containing sulfur and nitrogen atoms .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the electron-rich aromatic rings and the various heteroatoms present. For example, the benzo[d][1,3]dioxol group might undergo electrophilic aromatic substitution, while the thiadiazine group could participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, aromatic rings, and heteroatoms would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Safety and Hazards

Without specific data, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could include investigating its biological activity, developing new synthetic routes, or studying its reactivity .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O5S2/c18-11-2-3-12-15(6-11)28(23,24)21-17(20-12)27-8-16(22)19-7-10-1-4-13-14(5-10)26-9-25-13/h1-6H,7-9H2,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCVZXBPWOKDOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NS(=O)(=O)C4=C(N3)C=CC(=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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